Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]- Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-
Brand Name: Vulcanchem
CAS No.: 143809-39-6
VCID: VC17283060
InChI: InChI=1S/C23H21N3O4S/c1-29-19-9-3-16(4-10-19)22-15-23(17-5-11-20(30-2)12-6-17)26(25-22)18-7-13-21(14-8-18)31(24,27)28/h3-15H,1-2H3,(H2,24,27,28)
SMILES:
Molecular Formula: C23H21N3O4S
Molecular Weight: 435.5 g/mol

Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-

CAS No.: 143809-39-6

Cat. No.: VC17283060

Molecular Formula: C23H21N3O4S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]- - 143809-39-6

Specification

CAS No. 143809-39-6
Molecular Formula C23H21N3O4S
Molecular Weight 435.5 g/mol
IUPAC Name 4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Standard InChI InChI=1S/C23H21N3O4S/c1-29-19-9-3-16(4-10-19)22-15-23(17-5-11-20(30-2)12-6-17)26(25-22)18-7-13-21(14-8-18)31(24,27)28/h3-15H,1-2H3,(H2,24,27,28)
Standard InChI Key JSMWYOPCPZTWAA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a benzenesulfonamide group and at the 3- and 5-positions with 4-methoxyphenyl groups. The benzenesulfonamide moiety comprises a benzene ring attached to a sulfonamide functional group (SO2NH2-\text{SO}_2\text{NH}_2), which enhances solubility and hydrogen-bonding capacity. The 4-methoxy substituents on the phenyl rings contribute electron-donating effects, influencing the compound’s electronic distribution and intermolecular interactions .

Stereoelectronic Characteristics

The methoxy groups (OCH3-\text{OCH}_3) at the para positions of the phenyl rings create a symmetrical substitution pattern, optimizing π-π stacking interactions with aromatic residues in biological targets. The sulfonamide group’s polar nature facilitates aqueous solubility, while the pyrazole core provides rigidity, potentially enhancing binding affinity .

Spectroscopic and Computational Data

  • IUPAC Name: 4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide.

  • SMILES: COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC.

  • InChI Key: JSMWYOPCPZTWAA-UHFFFAOYSA-N.

The compound’s lipophilicity (logP\log P) and hydrogen-bonding capacity, predicted via computational models, align with Lipinski’s rule-of-five parameters, suggesting favorable oral bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H21N3O4S\text{C}_{23}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight435.5 g/mol
Hydrogen Bond Donors2 (NH2\text{NH}_2 and OH\text{OH})
Hydrogen Bond Acceptors7
Topological Polar Surface Area106 Ų

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide involves multi-step reactions:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters yields the pyrazole ring. For this compound, 4-methoxyacetophenone derivatives are likely precursors .

  • Sulfonylation: Reaction of the pyrazole intermediate with benzenesulfonyl chloride introduces the sulfonamide group via nucleophilic aromatic substitution.

  • Functionalization: Electrophilic substitution at the pyrazole’s 3- and 5-positions with 4-methoxyphenyl groups completes the structure .

Optimization Challenges

Regioselectivity in pyrazole substitution is critical. Employing protecting groups or directing agents ensures precise functionalization at the 3- and 5-positions . Solvent choice (e.g., THF or DMF) and catalysts (e.g., triethylamine) enhance reaction efficiency .

Analytical Techniques

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with characteristic peaks for methoxy (δ3.8\delta \sim 3.8 ppm) and sulfonamide protons (δ7.5\delta \sim 7.5 ppm).

  • Infrared Spectroscopy (IR): Detects sulfonamide (SO2NH2-\text{SO}_2\text{NH}_2) stretches at 1320–1160 cm⁻¹ and C-N pyrazole vibrations near 1550 cm⁻¹.

In vitro assays reveal lower cytotoxicity (CC50_{50} > 1 mM in mammalian cells) than reference drugs, indicating a favorable therapeutic index .

Enzyme Inhibition

The compound’s sulfonamide moiety may inhibit carbonic anhydrase isoforms, a strategy exploited in antiglaucoma and anticancer therapies . Molecular docking studies suggest strong binding to the enzyme’s zinc-containing active site .

Comparative Analysis with Related Sulfonamides

Table 2: Activity Comparison of Sulfonamide Derivatives

CompoundMolecular Weight (g/mol)Target ActivityIC50_{50} (mM)
4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide435.5Leishmania spp.0.059–0.072
3-Methyl-5-trifluoromethylpyrazolyl benzenesulfonamide402.4Carbonic Anhydrase IX0.012
4-(4-Chlorophenyl)pyrazolyl benzenesulfonamide389.9COX-2 Inhibition0.085

Future Directions and Challenges

While preliminary data are promising, structural modifications could optimize pharmacokinetics. Introducing fluorinated groups may enhance blood-brain barrier penetration, and prodrug strategies could improve oral bioavailability . Scalable synthesis methods and in vivo efficacy studies remain critical next steps.

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